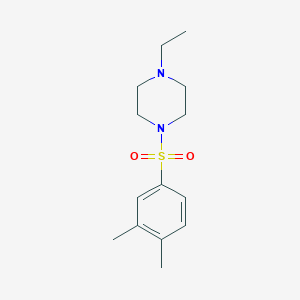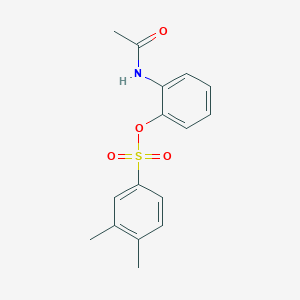![molecular formula C13H18Cl2N2O3S B272773 2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272773.png)
2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol is a chemical compound that has been extensively studied for its potential use in scientific research. It is a white crystalline powder that belongs to the class of piperazine derivatives. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The exact mechanism of action of 2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol is not fully understood. However, it is believed to act as a GABA-A receptor agonist, which leads to the inhibition of neurotransmitter release in the brain. This results in the anxiolytic and sedative effects observed in research studies.
Biochemical and Physiological Effects:
In addition to its effects on the central nervous system, 2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. It has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of tumor cells in vitro.
実験室実験の利点と制限
One of the main advantages of using 2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol in lab experiments is its well-established synthesis method and purity. This allows for consistent and reliable results across different research studies. However, one limitation of this compound is its potential for toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of research subjects.
将来の方向性
There are many potential future directions for research on 2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been investigated for its potential use in the treatment of addiction and substance abuse disorders. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
In conclusion, 2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol is a promising compound for scientific research. Its well-established synthesis method and diverse range of biochemical and physiological effects make it a valuable tool for investigating the central nervous system and other areas of research. Further research is needed to fully understand its potential therapeutic applications and mechanisms of action.
合成法
The synthesis of 2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol involves the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with piperazine in the presence of a base. The resulting product is then treated with ethanol to yield the final compound. This method has been optimized for high yield and purity and has been used in numerous research studies.
科学的研究の応用
2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol has been used in a variety of scientific research studies. Its most common application is in the study of the central nervous system. This compound has been shown to have anxiolytic and sedative effects, making it useful for the treatment of anxiety and insomnia. It has also been investigated for its potential use in the treatment of schizophrenia and other psychiatric disorders.
特性
製品名 |
2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol |
|---|---|
分子式 |
C13H18Cl2N2O3S |
分子量 |
353.3 g/mol |
IUPAC名 |
2-[4-(4,5-dichloro-2-methylphenyl)sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C13H18Cl2N2O3S/c1-10-8-11(14)12(15)9-13(10)21(19,20)17-4-2-16(3-5-17)6-7-18/h8-9,18H,2-7H2,1H3 |
InChIキー |
UVKGWRFUJUWBOC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)CCO)Cl)Cl |
正規SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)CCO)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





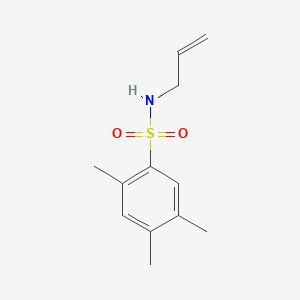
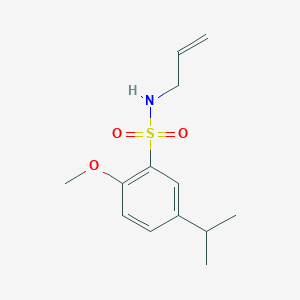
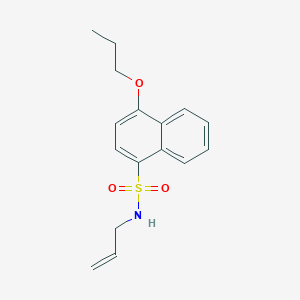
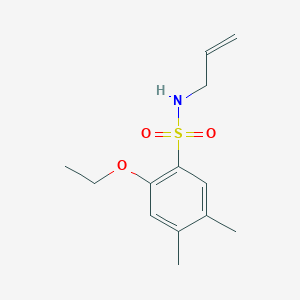
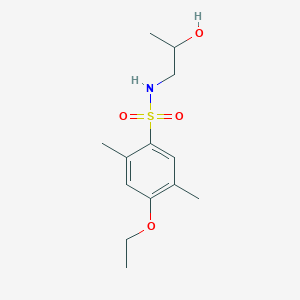
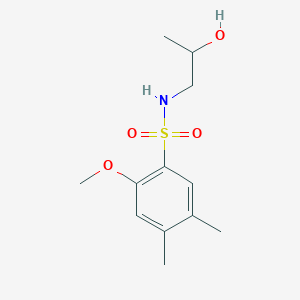

![1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B272752.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B272761.png)
